3-[4-(1-piperidinylsulfonyl)phenyl]propanamide
Overview
Description
3-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as PSB-603, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing compounds, which have been found to have various biological activities. PSB-603 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter release. 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to inhibit the release of glutamate, a neurotransmitter that is involved in pain signaling and neurodegenerative diseases. 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to have anticonvulsant and analgesic effects in animal models of epilepsy and pain. 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to improve cognitive function in animal models of traumatic brain injury.
Advantages and Limitations for Lab Experiments
3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying cellular pathways. It has also been shown to have low toxicity, which makes it a safer alternative to other compounds. However, one limitation of 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One direction is to further investigate its mechanism of action and its effects on cellular pathways. Another direction is to study its potential use as a drug delivery system. 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has also been shown to have potential therapeutic applications in neurodegenerative diseases, and further research is needed to explore its efficacy in clinical trials. Additionally, more research is needed to optimize the synthesis of 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide and to improve its solubility in water.
Scientific Research Applications
3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anticonvulsant, and analgesic properties. It has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases. 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been studied for its effects on various cellular pathways, including the modulation of ion channels, neurotransmitter release, and oxidative stress. It has also been studied for its potential use as a drug delivery system.
properties
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c15-14(17)9-6-12-4-7-13(8-5-12)20(18,19)16-10-2-1-3-11-16/h4-5,7-8H,1-3,6,9-11H2,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQKKOYRUYABOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Piperidin-1-ylsulfonyl)phenyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.